propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
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Overview
Description
Mipragoside is a chemical compound with the molecular formula C76H137N3O31 . It is an isopropyl ester derivative of a monosialotetrahexosyl ganglioside (GM1), a natural ganglioside . Gangliosides are complex biological molecules consisting of a short carbohydrate chain with one or more sialic acid residues attached to a double lipophilic tail formed by the amino alcohol sphingosine and a fatty acid . Mipragoside has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases .
Preparation Methods
Chemical Reactions Analysis
Mipragoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it has been investigated for its anti-inflammatory and analgesic properties . In biology, Mipragoside has been shown to inhibit histamine release from human basophils and rat mast cells following allergen stimulation . In medicine, it has been evaluated for its efficacy in treating vernal keratoconjunctivitis, a chronic and recurrent ocular disease characterized by marked cellular inflammatory infiltration .
Mechanism of Action
Mipragoside exerts its effects by inhibiting cell membrane permeability . The molecular targets and pathways involved in its mechanism of action include the inhibition of histamine release from basophils and mast cells, as well as the reduction of inflammatory cell recruitment in the tear fluid following specific allergen challenge . The exact mechanism of action in extraneuronal cells is not fully defined, but it is believed to involve the activation of phospholipase C, leading to the production of secondary messengers that mediate its anti-inflammatory effects .
Comparison with Similar Compounds
Mipragoside is similar to other ganglioside derivatives, such as AGF 44, which is an ester derivative of ganglioside GM1 . AGF 44 has been shown to produce anti-nociceptive effects in normal and diabetic rats . Mipragoside is unique in its specific anti-inflammatory and analgesic activities, particularly in the context of ocular inflammation . Other similar compounds include various gangliosides that share structural similarities but may differ in their specific biological activities and therapeutic applications .
Properties
CAS No. |
131129-98-1 |
---|---|
Molecular Formula |
C76H137N3O31 |
Molecular Weight |
1588.9 g/mol |
IUPAC Name |
propan-2-yl (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C76H137N3O31/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-55(90)79-47(48(87)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)43-100-72-64(97)62(95)66(53(41-83)104-72)106-74-65(98)70(110-76(75(99)101-44(3)4)37-49(88)56(77-45(5)85)69(109-76)58(91)50(89)38-80)67(54(42-84)105-74)107-71-57(78-46(6)86)68(60(93)52(40-82)102-71)108-73-63(96)61(94)59(92)51(39-81)103-73/h33,35,44,47-54,56-74,80-84,87-89,91-98H,7-32,34,36-43H2,1-6H3,(H,77,85)(H,78,86)(H,79,90)/b35-33+/t47-,48+,49-,50+,51+,52+,53+,54+,56+,57+,58+,59-,60-,61-,62+,63+,64+,65+,66+,67-,68+,69+,70+,71-,72+,73-,74-,76-/m0/s1 |
InChI Key |
NBMVYETVBIIWFF-AACOHXQBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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